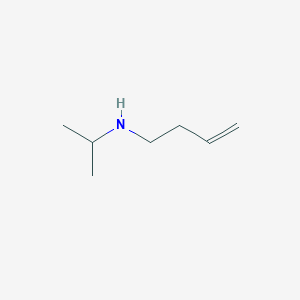

(But-3-en-1-yl)(propan-2-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(But-3-en-1-yl)(propan-2-yl)amine, also known as N-butylpropan-2-amine, is an organic compound belonging to the amine family. It is a colorless, flammable liquid with a strong ammonia-like odor. It is produced commercially by the reaction of butyraldehyde and ammonia, and is used as a solvent and in the manufacture of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis and Structure in Material Science : A study by George et al. (2012) described the synthesis of novel strontium complexes using various ligands, including (But-3-en-1-yl)(propan-2-yl)amine derivatives. These compounds showed potential as strontium precursors and exhibited unique structural features, such as highly distorted octahedrons due to the presence of isopropyl groups on the ligands.

Corrosion Inhibition : Research by Gao et al. (2007) synthesized tertiary amines including derivatives of (But-3-en-1-yl)(propan-2-yl)amine, which demonstrated significant inhibitory effects on carbon steel corrosion. The study highlighted these compounds as promising anodic inhibitors for protecting metal surfaces.

Process Safety in Chemical Synthesis : Likhite et al. (2016) focused on the safe and scalable synthesis of a derivative of (But-3-en-1-yl)(propan-2-yl)amine. The study emphasized the importance of process safety in chemical synthesis, particularly when selecting thermally stable compounds.

Thermodynamics in Solution Chemistry : Heintz & Papaioannou (1998) explored the thermodynamics of mixtures containing alcohols and amines, including (But-3-en-1-yl)(propan-2-yl)amine. This research provides insights into the interactions and energetic properties of such mixtures.

Organic Synthesis : Peng et al. (2013) described a facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines, highlighting the utility of (But-3-en-1-yl)(propan-2-yl)amine in the production of optically pure compounds, crucial in pharmaceutical and chemical industries.

Electrochemistry and Catalysis : Vaškelis et al. (2006) investigated the electrochemical activity of Co(II)-amine complexes and highlighted the role of (But-3-en-1-yl)(propan-2-yl)amine in enhancing the anodic Co(II) oxidation current, indicating potential applications in electroless plating and catalysis.

Ligand Synthesis and Complexation : Hakimi et al. (2013) focused on the synthesis of tetradentate ligands from the condensation of 2-pyridinecarbaldehyde with N-(2-Aminoethyl)propane-1,3-diamine, a process in which (But-3-en-1-yl)(propan-2-yl)amine derivatives could potentially play a role.

Polymer Science and Hydrogel Modification : In a study by Aly & El-Mohdy (2015), radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amines, including derivatives of (But-3-en-1-yl)(propan-2-yl)amine, to enhance their thermal stability and biological activity, indicating potential applications in medical fields.

Mechanism of Action

Mode of Action

It is possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by (But-3-en-1-yl)(propan-2-yl)amine are currently unknown. Given the compound’s structure, it may potentially influence pathways involving amines or alkenes .

Pharmacokinetics

The compound’s small size and presence of polar amine group suggest it may be well absorbed and distributed throughout the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (But-3-en-1-yl)(propan-2-yl)amine. Specific details about how these factors affect the compound are currently unknown .

properties

IUPAC Name |

N-propan-2-ylbut-3-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-5-6-8-7(2)3/h4,7-8H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOFQFADBDZEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(But-3-en-1-yl)(propan-2-yl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476609.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2476610.png)

![Ethyl 2-{[4-(2,2,2-trifluoroethoxy)benzoyl]amino}acetate](/img/structure/B2476611.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2476612.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2476617.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2476619.png)

![3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476627.png)

![4-({[3-methoxy-5-oxo-2(5H)-furanyliden]methyl}amino)benzenecarboxylic acid](/img/structure/B2476629.png)